5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Overview
Description
5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[4,5-b]pyridine derivatives, have been reported to selectively inhibit aurora-a kinase , a protein that plays a key role in cell division .
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its target protein, potentially inhibiting its function and leading to changes in cellular processes .
Biochemical Pathways
Given that similar compounds inhibit aurora-a kinase , it can be inferred that it might affect pathways related to cell division and proliferation.
Result of Action
Similar compounds have been reported to inhibit microtubule assembly formation in certain cell lines , suggesting potential cytotoxic activity.
Action Environment
The synthesis of similar compounds has been reported to proceed under mild reaction conditions , suggesting that the compound might be stable under a variety of conditions.
Biochemical Analysis
Biochemical Properties
5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit Aurora-A kinase, a protein that plays a key role in cell division and is often overexpressed in cancer cells . The inhibition of Aurora-A kinase by this compound leads to the disruption of mitotic processes, thereby exerting its anticancer effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis by targeting specific signaling pathways . Additionally, this compound affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of Aurora-A kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of mitotic processes. Additionally, this compound has been shown to induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been observed to exhibit stability under various conditions, with minimal degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
The synthesis of 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclocondensation of 2,3-diaminopyridines with ethyl cyanoacetate at high temperatures . This reaction is monitored by UV-Vis spectroscopy, and the products are isolated in moderate to high yields (42–83%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chloro position.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been evaluated for its antiproliferative activity on selected human cancer cell lines.
Medicine: It is investigated for its potential as an anti-cancer drug.
Industry: It is used in the development of optoelectronic devices and sensors.
Comparison with Similar Compounds
5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one can be compared with other imidazo[4,5-b]pyridine derivatives. Similar compounds include:
- 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine
- Methoxy-substituted imidazo[4,5-b]pyridine derivatives
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and applications.
Properties
IUPAC Name |
5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-11-6-4(9-7(11)12)2-3-5(8)10-6/h2-3H,1H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWLAZJZNOJQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=N2)Cl)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717213 | |
Record name | 5-Chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89660-20-8 | |
Record name | 5-Chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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